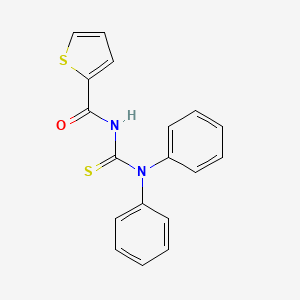
N-(diphenylcarbamothioyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. This reaction is carried out in the presence of alcoholic sodium ethoxide . The reaction conditions include maintaining an appropriate temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
N-(diphenylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(diphenylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(diphenylcarbamothioyl)thiophene-2-carboxamide include other thiophene derivatives such as:
- Thiophene-2-carboxamide
- N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Thiophenecarboxamide derivatives
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties. Its diphenylcarbamothioyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5554-76-7 |
|---|---|
Molecular Formula |
C18H14N2OS2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-(diphenylcarbamothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2OS2/c21-17(16-12-7-13-23-16)19-18(22)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,19,21,22) |
InChI Key |
BHXDMYVIHYWRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















